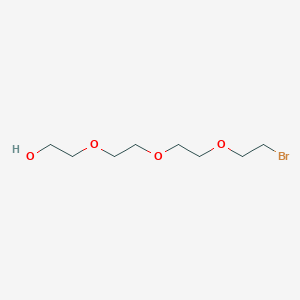

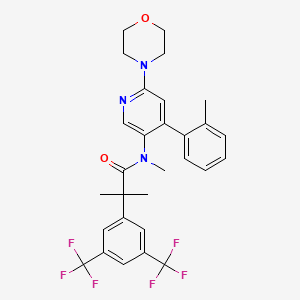

![molecular formula C19H24N6O2 B1667968 N-{7-[1-(4-叔丁基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}-N'-甲氧基甲酰胺 CAS No. 477865-65-9](/img/structure/B1667968.png)

N-{7-[1-(4-叔丁基苯氧基)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}-N'-甲氧基甲酰胺

描述

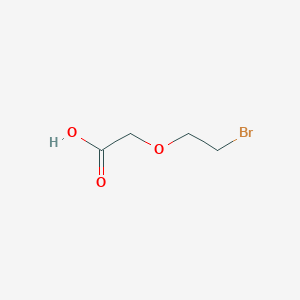

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a versatile heterocycle used in drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Molecular Structure Analysis

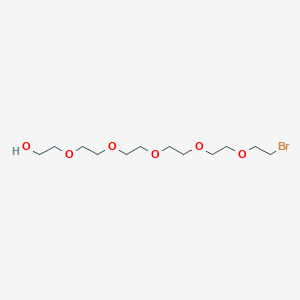

The molecular formula of the compound is C19H24N6O2 . It has a complex structure with a 1,2,4-triazolo[1,5-a]pyrimidine core, a phenoxyethyl group at the 7-position, and a methoxy-formamidine group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its topological polar surface area is 85.9 Ų .科学研究应用

与 KCa2 通道的药理相互作用

这种化合物,称为 B-TPMF,已被确定为人类 KCa2.1 通道的选择性抑制剂。Hougaard 等人(2012 年)的研究发现,B-TPMF 以 31 nM 的 IC50 值抑制这些通道,在 KCa2 通道亚型中表现出显着的选择性。这种选择性和效力使 B-TPMF 成为探索这些通道的生理或病理生理作用的潜在工具,特别是考虑到其与传统肽阻滞剂(如阿帕敏和天青素)相比的高亲和力和独特的作用机制 (Hougaard 等,2012)。

化学性质和互变异构行为

Desenko 等人(1993 年)对与 B-TPMF 结构相关的化合物的 X 射线衍射结构进行了分析。他们对二氢-1,2,4-三唑并[1,5-a]嘧啶的研究强调了叔丁基等大体积基团的引入如何显着影响这些化合物的平面性和互变异构行为。这种见解对于理解 B-TPMF 结构的改变如何影响其生物活性和与靶分子的相互作用至关重要 (Desenko 等,1993)。

合成和潜在应用

在各种研究中探索了与 B-TPMF 结构相似的化合物的合成和潜在用途。例如,Hassneen 和 Abdallah(2003 年)详细介绍了相关化合物的制备及其在各个领域的潜在应用,阐明了与 B-TPMF 相关的合成路线和化学性质 (Hassneen 和 Abdallah,2003)。

未来方向

作用机制

Target of Action

B-TPMF, also known as N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine, is a potent inhibitor of the KCa2.1 channel . The KCa2.1 channel, also known as the small and intermediate conductance Ca2±activated K+ channel (KCNN), plays a crucial role in regulating the membrane potential and calcium signaling .

Mode of Action

B-TPMF interacts with the KCa2.1 channel, inhibiting its function . It has been shown that B-TPMF is more than 30-fold selective for KCa2.1 over KCa2.2 and KCa2.3 . The compound’s interaction with the KCa2.1 channel is mediated by Ser293 in transmembrane segment 5 . This interaction can either positively or negatively influence the gating process depending on their substitution patterns .

Biochemical Pathways

The inhibition of the KCa2.1 channel by B-TPMF affects the calcium and sodium-activated potassium channels (KCa, KNa) pathway . This pathway plays a significant role in regulating the membrane potential and calcium signaling, which are crucial for various physiological functions.

Pharmacokinetics

It is known that the compound is a synthetic organic molecule

Result of Action

The inhibition of the KCa2.1 channel by B-TPMF can lead to changes in the membrane potential and calcium signaling . These changes can have various molecular and cellular effects, depending on the specific physiological context. B-TPMF is the first small-molecule inhibitor with significant selectivity among the KCa2 channel subtypes .

Action Environment

The action of B-TPMF can be influenced by various environmental factors. For instance, the B-factor, also known as the atomic displacement parameter, is a key quantity used to describe the inherent thermal vibrations of atoms in a crystal lattice . This could potentially influence the interaction of B-TPMF with its target.

属性

IUPAC Name |

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKSIPKXGWOSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。